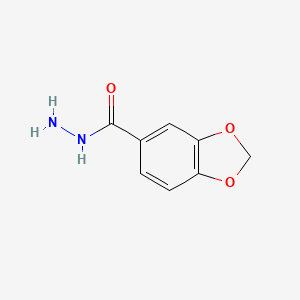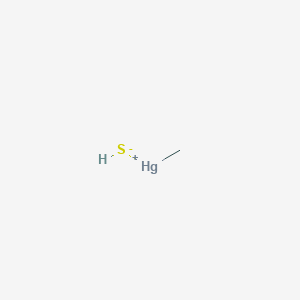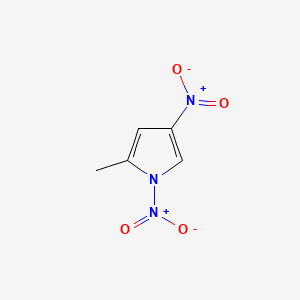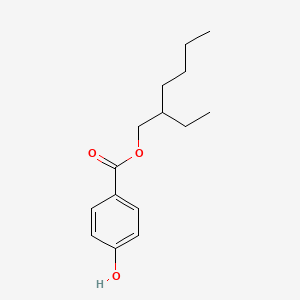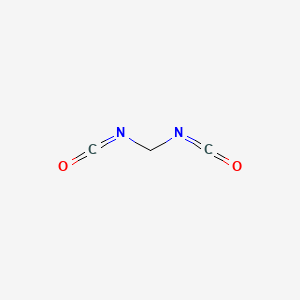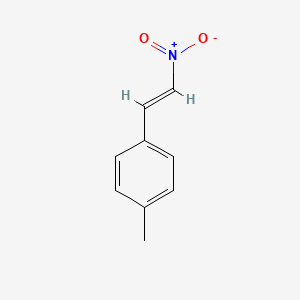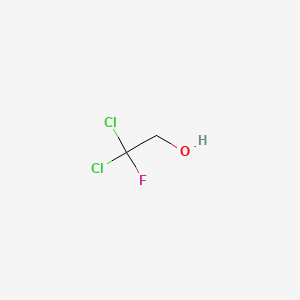
2,2-Dichloro-2-fluoroethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,2-dichloro-2-fluoroethanol and related compounds involves various chemical methods and strategies. For example, the synthesis of related halogenated compounds often employs reactions that introduce halogen atoms into organic molecules, potentially through direct halogenation or via more complex routes involving intermediates (Satheeshkumar et al., 2017). These methods might be adapted for the synthesis of this compound, considering the specific reactivity of the functional groups involved.
Molecular Structure Analysis
The molecular structure of halogenated alcohols like this compound is critical in determining their physical and chemical properties. Studies on related compounds have utilized advanced techniques like electron diffraction and quantum chemical calculations to ascertain molecular geometries, including bond lengths and angles, which are essential for understanding the behavior of these molecules (Iwasaki et al., 1957).
Chemical Reactions and Properties
The reactivity of this compound in chemical reactions can be influenced by the presence of halogen atoms. These compounds participate in various chemical reactions, including nucleophilic substitution and elimination, depending on the reaction conditions and the presence of other functional groups. The fluorine atom, in particular, can affect the molecule's reactivity due to its electronegativity and ability to form hydrogen bonds (Mir & Shreeve, 1994).
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
2,2-Dichloro-2-fluoroethanol has been studied in the context of human metabolism, particularly as a metabolite of 1,1-dichloro-1-fluoroethane (HCFC-141b). In human subjects exposed to HCFC-141b, this compound is metabolized and excreted in the urine as a glucuronide conjugate. This process is both time- and exposure concentration-dependent, highlighting the substance's role in metabolic pathways and its potential use in toxicological studies (Tong et al., 1998).
Pharmacokinetic Modeling
Pharmacokinetic models have utilized this compound to understand the metabolism of HCFC-141b in rats. These studies have revealed important insights into the biotransformation processes, involving cytochrome P-450 enzymes, and how they are influenced by various factors such as chemical inhibitors (Loizou & Anders, 1993).
Molecular Structure Analysis
Investigations into the molecular structure of 2-fluoroethanol, a related compound, have provided insights into intramolecular hydrogen bonding. These studies have implications for understanding the structural dynamics and interactions of similar fluoroalcohols, including this compound (Buckton & Azrak, 1970).
Molecular Interactions in Dimers
Research on 2-fluoroethanol dimer, closely related to this compound, has shed light on hydrogen bond topologies and the behavior of such molecules in different states. This is essential for understanding the fundamental chemical properties and potential applications of this compound in various scientific fields (Scharge et al., 2006).
Radiation-Induced Transformations
Studies on radiation-induced transformations of 2-fluoroethanol in aqueous solutions provide insights into the stability and reactivity of fluoroalcohols under radiolytic conditions. Such research is crucial for understanding the behavior of this compound in similar environments, particularly in the context of radiopharmaceutical applications (Brinkevich et al., 2020).
Safety and Hazards
When handling 2,2-Dichloro-2-fluoroethanol, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Wirkmechanismus
Target of Action
It is known that similar compounds often interact with enzymes involved in metabolic processes .
Mode of Action
It is suggested that it may interact with enzymes such as alcohol dehydrogenase, based on studies of similar compounds .
Biochemical Pathways
It is likely that it may influence pathways involving alcohol metabolism, given its structural similarity to other alcohols .
Pharmacokinetics
A study on a similar compound, 1,1-dichloro-1-fluoroethane, showed that it is metabolized to 2,2-dichloro-2-fluoroethanol, which is then conjugated with glucuronic acid and excreted in urine . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Based on its potential interaction with enzymes such as alcohol dehydrogenase, it may influence metabolic processes within cells .
Biochemische Analyse
Biochemical Properties
2,2-Dichloro-2-fluoroethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with alcohol dehydrogenase (ADH), which catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and ADH involves the conversion of the compound to fluoroacetaldehyde, which is further metabolized to fluoroacetate . This interaction is crucial as fluoroacetate is a potent inhibitor of aconitase, an enzyme in the tricarboxylic acid (TCA) cycle .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s conversion to fluoroacetate leads to the inhibition of aconitase, disrupting the TCA cycle and affecting cellular energy production . This disruption can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to fluoroacetate, which inhibits aconitase in the TCA cycle . This inhibition prevents the conversion of citrate to isocitrate, leading to an accumulation of citrate and a decrease in downstream TCA cycle intermediates. The binding interaction between fluoroacetate and aconitase is a key aspect of the compound’s mechanism of action, resulting in enzyme inhibition and subsequent metabolic disruption.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its efficacy . Long-term exposure to the compound can result in persistent inhibition of aconitase, affecting cellular function and viability. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to significant metabolic disturbances .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild metabolic disturbances, while higher doses can lead to severe toxicity . Threshold effects have been observed, where a certain dosage level results in a significant increase in adverse effects. High doses of this compound can cause acute toxicity, leading to symptoms such as convulsions, respiratory distress, and even death .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by ADH to fluoroacetaldehyde, which is further converted to fluoroacetate . Fluoroacetate then inhibits aconitase in the TCA cycle, leading to metabolic disruption. The compound’s interaction with ADH and aconitase is crucial for its metabolic effects. Additionally, this compound may affect other metabolic pathways by altering metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific tissues, affecting its localization and activity. The distribution of the compound within the body can impact its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can exert its effects on the TCA cycle. The subcellular localization of the compound can influence its interactions with biomolecules and its overall impact on cellular function .
Eigenschaften
IUPAC Name |
2,2-dichloro-2-fluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl2FO/c3-2(4,5)1-6/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTFLXOWPJPVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196804 | |
| Record name | 2,2-Dichloro-2-fluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
463-98-9 | |
| Record name | 2,2-Dichloro-2-fluoroethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloro-2-fluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2-Dichloro-2-fluoroethanol produced in the human body?
A: this compound is a metabolite of the compound 1,1-Dichloro-1-fluoroethane (HCFC-141b). Research shows that when humans are exposed to HCFC-141b, their bodies metabolize it into this compound. This metabolic process primarily occurs via the cytochrome P-450 2E1 enzyme. [, ]
Q2: How is this compound eliminated from the body?
A: Following its formation, this compound undergoes conjugation with glucuronic acid. This conjugation process results in the formation of 2,2-Dichloro-2-fluoroethyl glucuronide, which is then primarily excreted in urine. This excretion pattern has been observed to be both time-dependent and exposure concentration-dependent. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-[[4,5,5,5-tetrafluoro-4-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-2-[1,2,2,2-tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]ethyl]pentanoyl]amino]propane-1-sulfonic acid](/img/structure/B1217045.png)
![2-methoxy-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1217049.png)
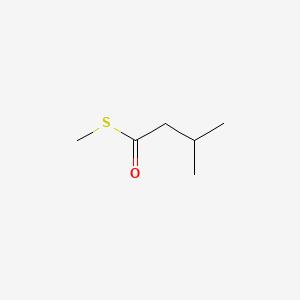
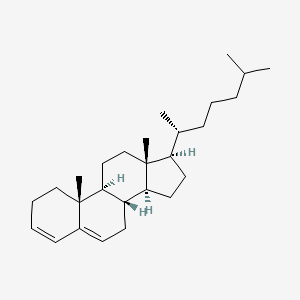
![[Ethyl({[ethyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene](/img/structure/B1217054.png)

